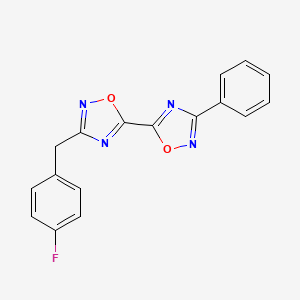

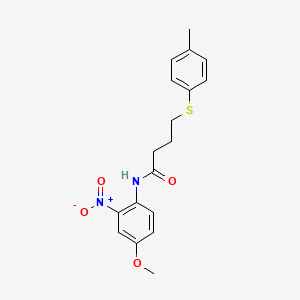

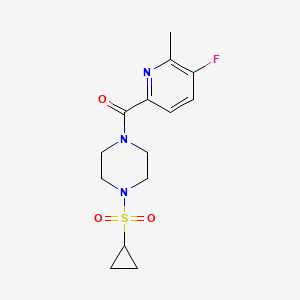

![molecular formula C13H20N6O2S B2392809 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1210778-53-2](/img/structure/B2392809.png)

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a piperidine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a methanesulfonamide group. These structural features suggest that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The piperidine ring provides a basic nitrogen atom, the pyrazolo[3,4-d]pyrimidine moiety is a fused ring system containing multiple nitrogen atoms, and the methanesulfonamide group contains a sulfur atom bonded to two oxygen atoms and a nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyrazolo[3,4-d]pyrimidine moiety could participate in reactions at the carbon–nitrogen double bonds .Scientific Research Applications

Antibacterial Agents

Research into heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications, reveals the synthesis of new compounds. These compounds, derived from active methylene compounds, have shown high antibacterial activity in tests, indicating their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures suggest diverse applications in creating metal-organic frameworks or complexes with specific properties (Jacobs, Chan, & O'Connor, 2013).

CNS Disorders

The design of selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment, through the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives, showcases a strategic approach in medicinal chemistry. This approach has led to compounds with potential for treating CNS disorders, demonstrating antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Lanthanide Carboxylates

The development of stable and luminescent lanthanide carboxylates through the synthesis of neutral lanthanide helicates demonstrates a novel class of compounds. These compounds are stable in water over a wide pH range and could find applications in luminescence studies or as advanced materials (Elhabiri et al., 1999).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in therapeutic applications. These compounds have shown promising activity in vitro against cancer cell lines and in enzyme inhibition assays, suggesting their utility in cancer and inflammation-related research (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives can exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities .

properties

IUPAC Name |

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O2S/c1-22(20,21)17-5-8-19-13-11(9-16-19)12(14-10-15-13)18-6-3-2-4-7-18/h9-10,17H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOSKCMZBFBQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

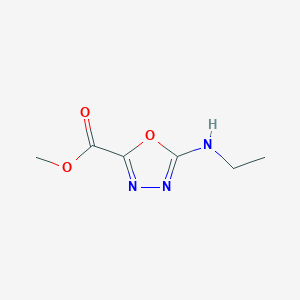

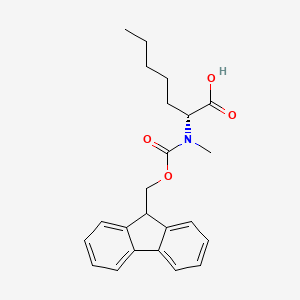

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

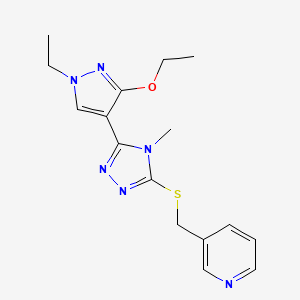

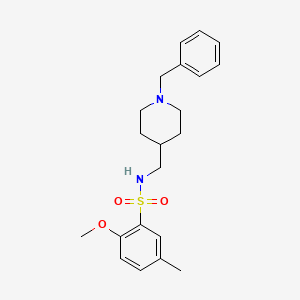

![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

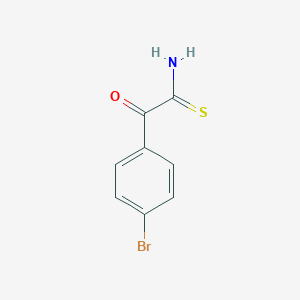

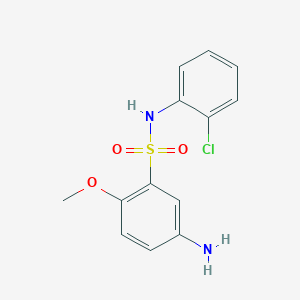

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)